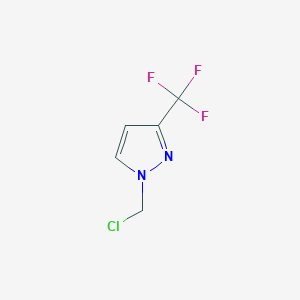
1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is an organic compound classified under the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in their ring structure. This compound is known for its unique chemical properties due to the presence of both a chloromethyl group and a trifluoromethyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole typically begins with the construction of the pyrazole ring. A common approach involves the condensation of 1,3-diketones with hydrazine derivatives. The specific steps to introduce the chloromethyl and trifluoromethyl groups may include chloromethylation reactions and trifluoromethylation using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, large-scale production often employs optimized reaction conditions to maximize yield and purity. Efficient synthetic routes and scalable reaction conditions are designed to ensure safety, cost-effectiveness, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic substitution: Where the chloromethyl group can be substituted by various nucleophiles.
Oxidation and Reduction: The pyrazole ring and its substituents can be modified under oxidative or reductive conditions.
Substitution: Reactions involving substitution at the pyrazole ring or the substituent groups.
Common Reagents and Conditions
Reagents such as sodium hydride, lithium diisopropylamide, and trifluoromethylating agents are commonly used. Reaction conditions may include specific temperatures, solvents like dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or reagent used. For example, substitution with a phenyl nucleophile could yield a phenyl-substituted pyrazole derivative.
Scientific Research Applications
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole finds numerous applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialized materials and chemical intermediates.
Mechanism of Action
The effects of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole stem from its interaction with specific molecular targets and pathways. These interactions can involve:
Enzyme inhibition or activation: By binding to active sites of enzymes, altering their catalytic activity.
Receptor binding: Modulating receptor function through direct or allosteric interactions.
Signal transduction pathways: Influencing key pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Other compounds similar to 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole include:
1-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
1-(Chloromethyl)-3-(difluoromethyl)-1H-pyrazole
1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazole
Highlighting Uniqueness
This compound is unique due to the specific combination of chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties. Its versatility in undergoing various chemical transformations and applications in research underscores its significance.
Properties
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c6-3-11-2-1-4(10-11)5(7,8)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFXOMRNRLMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
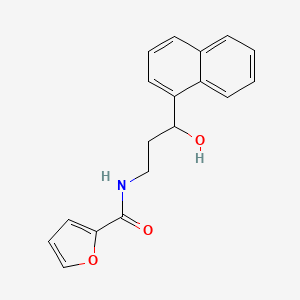
![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)
![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)
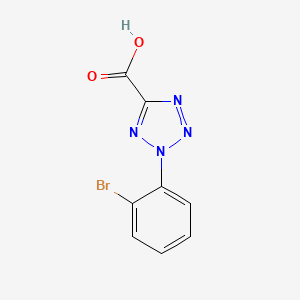
![3-butyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2862281.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)
![6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2862290.png)
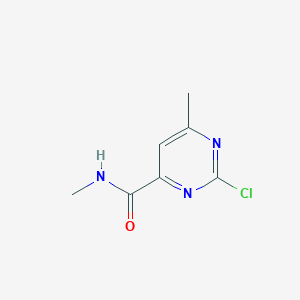
![Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate](/img/structure/B2862293.png)
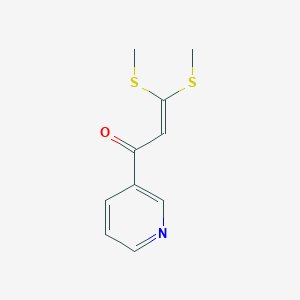
![Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862297.png)
![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)
